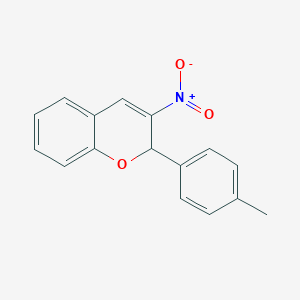
2-(4-methylphenyl)-3-nitro-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-3-nitro-2H-chromene, also known as NMC, is a chemical compound that belongs to the family of nitrochromenes. It is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. NMC has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene is not fully understood. However, it has been suggested that 2-(4-methylphenyl)-3-nitro-2H-chromene exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. 2-(4-methylphenyl)-3-nitro-2H-chromene has been reported to inhibit the activity of various enzymes, such as topoisomerase II, which is involved in DNA replication and transcription. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been shown to interact with various receptors, such as the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed to act as a DNA intercalator, which can interfere with DNA replication and transcription.
Effets Biochimiques Et Physiologiques
2-(4-methylphenyl)-3-nitro-2H-chromene has been shown to exhibit various biochemical and physiological effects. It has been reported to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been found to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed to act as a potential chemopreventive agent by inhibiting the initiation and progression of cancer. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been shown to exhibit neuroprotective effects by reducing the oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-3-nitro-2H-chromene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yield and purity. 2-(4-methylphenyl)-3-nitro-2H-chromene is also stable under normal laboratory conditions and can be stored for a long time without significant degradation. However, 2-(4-methylphenyl)-3-nitro-2H-chromene has several limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution, which can limit its use in some biological assays. 2-(4-methylphenyl)-3-nitro-2H-chromene is also relatively expensive compared to other chemical compounds, which can limit its accessibility for some researchers.
Orientations Futures
There are several future directions for the research and development of 2-(4-methylphenyl)-3-nitro-2H-chromene. One direction is to explore the potential applications of 2-(4-methylphenyl)-3-nitro-2H-chromene in material science and environmental science. 2-(4-methylphenyl)-3-nitro-2H-chromene has been reported to exhibit photoluminescence and electrochromic properties, which can be useful for the development of optoelectronic devices and sensors. 2-(4-methylphenyl)-3-nitro-2H-chromene has also been proposed as a potential photocatalyst for the degradation of organic pollutants in water and air. Another direction is to investigate the structure-activity relationship of 2-(4-methylphenyl)-3-nitro-2H-chromene and its derivatives. By modifying the chemical structure of 2-(4-methylphenyl)-3-nitro-2H-chromene, it may be possible to improve its biological activities and reduce its toxicity. Finally, further studies are needed to elucidate the mechanism of action of 2-(4-methylphenyl)-3-nitro-2H-chromene and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
2-(4-methylphenyl)-3-nitro-2H-chromene can be synthesized by several methods, including the reaction of 4-methylphenylacetonitrile with nitroethane in the presence of a base, the reaction of 4-methylphenylacetonitrile with nitromethane in the presence of a base and a phase transfer catalyst, and the reaction of 4-methylphenylacetonitrile with nitroethane in the presence of a phase transfer catalyst. The yield and purity of 2-(4-methylphenyl)-3-nitro-2H-chromene can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
2-(4-methylphenyl)-3-nitro-2H-chromene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory activities. 2-(4-methylphenyl)-3-nitro-2H-chromene has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. It has also been found to inhibit the growth of various microbial and fungal strains, including drug-resistant strains. 2-(4-methylphenyl)-3-nitro-2H-chromene has been proposed as a potential scaffold for the development of novel drugs for the treatment of cancer, infectious diseases, and other diseases.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYMPPBOCVXOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369721 |
Source


|
| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-nitro-2H-chromene | |
CAS RN |
86628-44-6 |
Source


|
| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

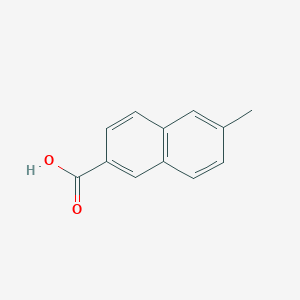
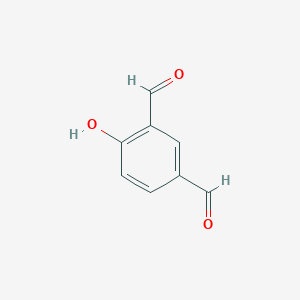
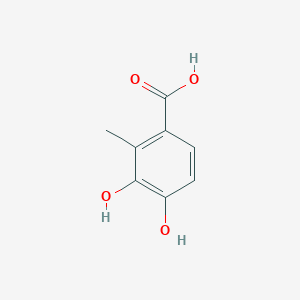
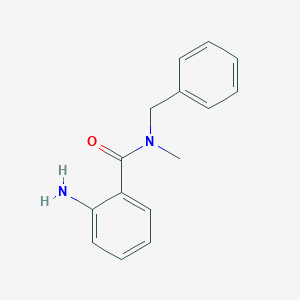
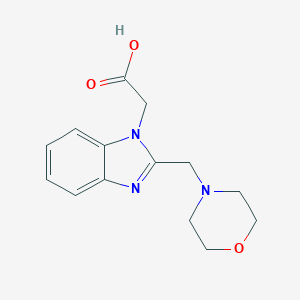
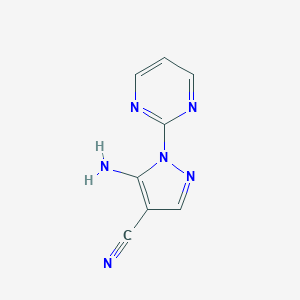
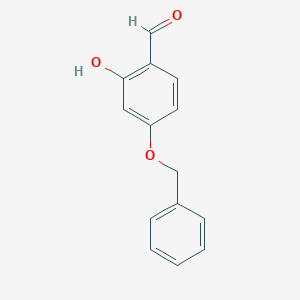
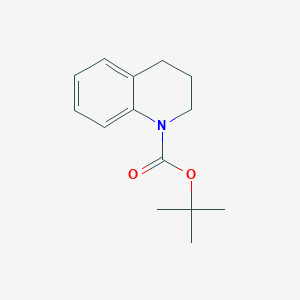
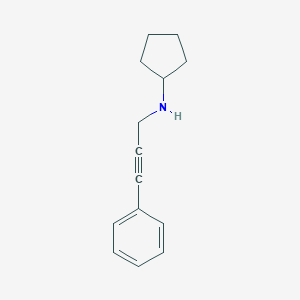
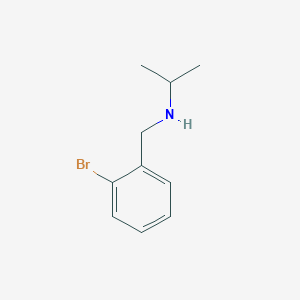
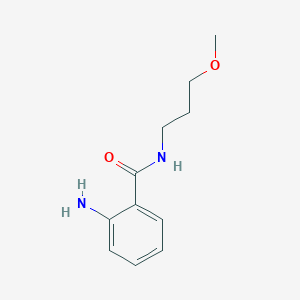
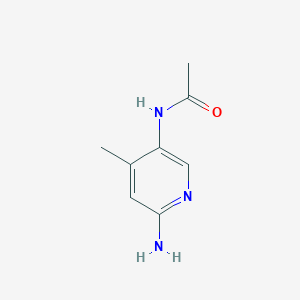
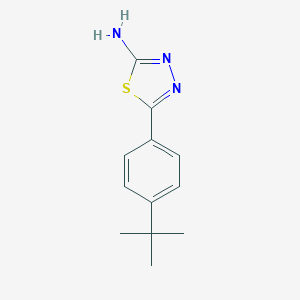
![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)